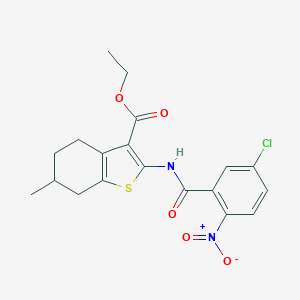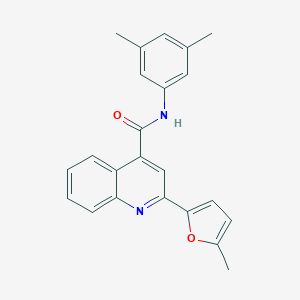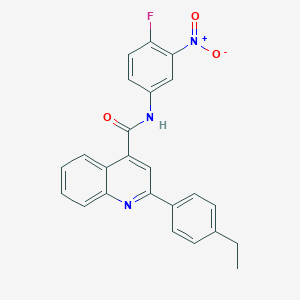![molecular formula C24H26N2O3 B331808 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331808.png)
10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a one-pot three-component synthesis using calcium chloride in refluxing ethanol has been reported for similar compounds . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .
Scientific Research Applications
10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research. It has been studied for its potential as a corrosion inhibitor for mild steel in acidic conditions . Additionally, derivatives of benzodiazepines have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticonvulsant activities . The compound’s unique structure makes it a valuable candidate for further exploration in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to a calming effect, making these compounds useful in treating anxiety and related disorders. The exact pathways and molecular interactions can vary depending on the specific structure of the benzodiazepine derivative.
Comparison with Similar Compounds
Similar compounds to 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam These compounds share a common core structure but differ in their substituents, leading to variations in their pharmacological properties
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-acetyl-6-(3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H26N2O3/c1-15(27)26-20-11-6-5-10-18(20)25-19-13-24(2,3)14-21(28)22(19)23(26)16-8-7-9-17(12-16)29-4/h5-12,23,25H,13-14H2,1-4H3 |
InChI Key |
YDDKXSZTPZQALC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4,5-dibromo-2-furyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B331729.png)

![4-{4-[(4-iodobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331732.png)
![4-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331735.png)
![ETHYL 2-{5-[(4-ETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331736.png)
![Methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331737.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B331739.png)
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B331741.png)
![(4Z)-4-[(2-methoxy-4-nitroanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B331742.png)
![2-(2-bromophenyl)-4-{4-[(3-chlorobenzyl)oxy]-3,5-diiodobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331743.png)
![Propyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B331744.png)

![2-[(4-Tert-butylbenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331748.png)
